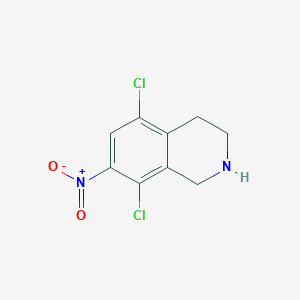
5,8-Dichloro-7-nitro-1,2,3,4-tétrahydroisoquinoléine
Vue d'ensemble
Description
5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H8Cl2N2O2 . It has a molecular weight of 247.08 and is solid in physical form .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8Cl2N2O2/c10-7-3-8 (13 (14)15)9 (11)6-4-12-2-1-5 (6)7/h3,12H,1-2,4H2 .Chemical Reactions Analysis
Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis
This compound has a melting point range of 128 - 130°C . It is solid in physical form .Applications De Recherche Scientifique
Chimie médicinale
5,8-Dichloro-7-nitro-1,2,3,4-tétrahydroisoquinoléine: est un composé intéressant en chimie médicinale en raison de ses caractéristiques structurelles. La présence de groupes nitro et chloro peut offrir un potentiel de modulation de la bioactivité. Il pourrait servir d'échafaudage pour la synthèse de nouveaux dérivés ayant des effets thérapeutiques potentiels .
Science des matériaux
En science des matériaux, ce composé pourrait être exploré pour le développement de nouveaux matériaux présentant des propriétés uniques, telles que des semi-conducteurs organiques ou des matériaux photovoltaïques. Sa structure moléculaire pourrait permettre des interactions intéressantes avec la lumière ou l'électricité .
Sciences de l'environnement
L'impact environnemental de produits chimiques comme This compound est crucial. La recherche pourrait se concentrer sur sa dégradation dans l'environnement, le potentiel de bioaccumulation et ses effets sur les écosystèmes .
Chimie analytique
Ce composé peut être utilisé comme étalon ou réactif en chimie analytique. Ses propriétés spectrales distinctes pourraient être bénéfiques dans le développement de nouvelles méthodes analytiques pour la détection de structures similaires ou de composés apparentés .
Biochimie
En biochimie, l'interaction du composé avec les molécules biologiques est intéressante. Il pourrait être utilisé pour étudier l'inhibition enzymatique ou la liaison aux récepteurs, fournissant des informations sur les processus et les voies cellulaires .
Pharmacologie
Pharmacologiquement, This compound pourrait être étudié pour sa pharmacocinétique et sa pharmacodynamique. Il pourrait aider à comprendre comment les médicaments ayant des structures similaires sont absorbés, distribués, métabolisés et excrétés dans l'organisme .
Mécanisme D'action
Target of Action
The primary target of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline is Phenylethanolamine N-methyltransferase (PNMT) . PNMT is an enzyme that plays a crucial role in the conversion of norepinephrine to epinephrine .
Mode of Action
5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline acts as a potent reversible inhibitor of PNMT . By inhibiting PNMT, it prevents the conversion of norepinephrine to epinephrine, thereby affecting the levels of these neurotransmitters in the body .
Biochemical Pathways
The inhibition of PNMT affects the catecholamine biosynthesis pathway . This pathway is responsible for the production of catecholamines, a group of hormones that includes epinephrine and norepinephrine. By inhibiting PNMT, the compound can alter the levels of these hormones, potentially affecting various physiological processes such as stress response, heart rate, and blood pressure .
Pharmacokinetics
It’s important to note that the compound’s bioavailability, absorption, distribution, metabolism, and excretion can significantly impact its efficacy and safety profile .
Result of Action
The inhibition of PNMT by 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline can lead to altered levels of epinephrine and norepinephrine . This can have various molecular and cellular effects, potentially influencing neurological and cardiovascular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target
Analyse Biochimique
Biochemical Properties
5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is phenylethanolamine N-methyltransferase, where it acts as a potent reversible inhibitor . This interaction is crucial as it affects the synthesis of catecholamines, which are vital neurotransmitters in the central nervous system. Additionally, 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline may interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of phenylethanolamine N-methyltransferase can lead to altered levels of neurotransmitters, impacting neuronal cell function . Furthermore, this compound may affect other cell types by modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline exerts its effects through specific binding interactions with enzymes and other biomolecules. Its inhibition of phenylethanolamine N-methyltransferase involves binding to the active site of the enzyme, preventing the methylation of phenylethanolamine . This inhibition can lead to changes in the levels of catecholamines, thereby affecting various physiological processes. Additionally, 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, which can affect its efficacy and potency in biochemical assays. Studies have shown that its inhibitory effects on enzymes can persist for extended periods, but the compound’s stability may vary depending on storage conditions and experimental setups . Long-term effects on cellular function have also been observed, with prolonged exposure leading to sustained changes in cell signaling and metabolism.
Dosage Effects in Animal Models
In animal models, the effects of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline vary with different dosages. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter levels and improving neurological function. At higher doses, toxic or adverse effects can occur, including central nervous system depression and potential neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways, primarily through its interaction with enzymes such as phenylethanolamine N-methyltransferase . This interaction affects the metabolic flux of catecholamines, leading to changes in their levels and activity. Additionally, the compound may be metabolized by other enzymes, resulting in the formation of metabolites that could have distinct biological activities.
Transport and Distribution
The transport and distribution of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline within cells and tissues are influenced by various factors. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound can localize to different cellular compartments, affecting its accumulation and activity. Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus could influence gene expression, while its presence in the cytoplasm may affect signaling pathways and metabolic processes.
Propriétés
IUPAC Name |
5,8-dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h3,12H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTPFMNJFRVNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224697 | |
| Record name | 5,8-Dichloro-1,2,3,4-tetrahydro-7-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261079-69-9 | |
| Record name | 5,8-Dichloro-1,2,3,4-tetrahydro-7-nitroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dichloro-1,2,3,4-tetrahydro-7-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)








![methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393551.png)

![1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393556.png)

